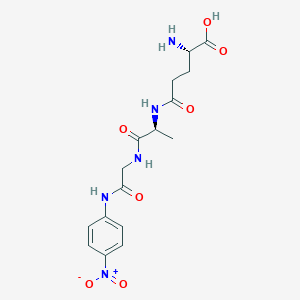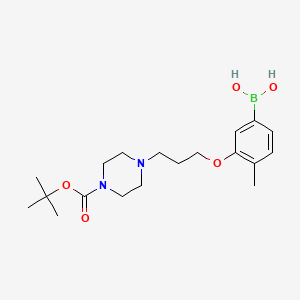
H-Glu(Ala-Gly-pNA)-OH
Descripción general
Descripción
H-Glu(Ala-Gly-pNA)-OH is a peptide substrate that is widely used in scientific research for understanding the mechanism of action of various enzymes. This peptide substrate is synthesized using a specific method that involves the use of solid-phase peptide synthesis.
Mecanismo De Acción
The mechanism of action of H-Glu(Ala-Gly-pNA)-OH involves the cleavage of the peptide bond between the Gly and pNA residues by specific enzymes. This cleavage releases the pNA chromophore, which can be detected using spectroscopic techniques. The rate of chromophore release is proportional to the enzyme activity, allowing researchers to study the kinetics of enzyme reactions.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects, as it is used solely as a substrate for enzymes. However, the study of enzyme kinetics and mechanism of action using this substrate can lead to a better understanding of the biochemical and physiological effects of enzymes in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using H-Glu(Ala-Gly-pNA)-OH as a substrate for enzyme studies include its high purity, stability, and ease of detection using spectroscopic techniques. However, the limitations of this substrate include its limited use for specific enzymes and the need for specialized equipment for detection.
Direcciones Futuras
There are many future directions for the use of H-Glu(Ala-Gly-pNA)-OH in scientific research. One direction is the study of enzyme kinetics and mechanism of action in various biological processes. Another direction is the development of new substrates with improved properties for enzyme studies. Additionally, the use of this compound in drug discovery and development is an area of potential future research.
Aplicaciones Científicas De Investigación
H-Glu(Ala-Gly-pNA)-OH is used in scientific research as a substrate for various enzymes. Enzymes such as chymotrypsin, trypsin, and elastase cleave the peptide bond between the Gly and pNA residues, releasing the pNA chromophore. The release of the pNA chromophore can be detected using various spectroscopic techniques, allowing researchers to study the enzyme kinetics and mechanism of action.
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGHROPIHJRPG-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)



![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)


![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)


![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
